2-(2-Nitrophenyl)thiophene
Overview
Description
2-(2-Nitrophenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a nitrophenyl group at the second position Thiophene is a five-membered aromatic ring containing one sulfur atom, and the nitrophenyl group is a benzene ring substituted with a nitro group (NO₂)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)thiophene can be achieved through several methods. One common approach involves the Suzuki coupling reaction, where a thiophene boronic acid derivative reacts with a 2-bromonitrobenzene in the presence of a palladium catalyst and a base . The reaction typically occurs in an inert atmosphere, such as nitrogen, and is carried out in a solvent like tetrahydrofuran (THF) at room temperature.
Another method involves the Cadogan cyclization, where a nitrene intermediate is generated from 2-nitrophenyl azide and then undergoes intramolecular cyclization to form the thiophene ring . This reaction requires specific conditions, including the presence of a reducing agent and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the reaction efficiency and yield, making the process more suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: 2-(2-Aminophenyl)thiophene.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
2-(2-Nitrophenyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, thiophene derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)thiophene: Similar structure but with the nitro group at the para position on the phenyl ring.
2-(2-Cyanophenyl)thiophene: Contains a cyano group instead of a nitro group.
2-(2-Methylphenyl)thiophene: Contains a methyl group instead of a nitro group.
Uniqueness
2-(2-Nitrophenyl)thiophene is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of electron-withdrawing groups on the reactivity and properties of thiophene derivatives.
Properties
IUPAC Name |
2-(2-nitrophenyl)thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURZUPKWSBYZKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429365 | |
Record name | 2-(2-nitrophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51207-30-8 | |
Record name | 2-(2-nitrophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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